![molecular formula C12H23NO3 B3093821 Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate CAS No. 1249774-15-9](/img/structure/B3093821.png)
Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1249774-15-9 . It has a molecular weight of 229.32 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 2-(3-hydroxypropyl)-1-pyrrolidinecarboxylate . The InChI code is 1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3 .Scientific Research Applications
Chemical Properties and Storage
“Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1249774-15-9 . It has a molecular weight of 229.32 . This compound is typically stored at room temperature and is available in liquid form .
Stability to Reduction
Pyrrolidine nitroxides with four bulky alkyl substituents adjacent to the N–O group are known for their high resistance to bioreduction . The 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls were prepared from the corresponding 2-tert-butyl-1-pyrroline-1-oxides . The new nitroxides showed excellent stability to reduction with ascorbate with no evidence for additional large hyperfine couplings in the EPR spectra .
Synthesis of Wortmannilactone C
Tert-butyl 3-hydroxypropionate, a similar compound to “Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate”, is a key starting material for the synthesis of wortmannilactone C . Wortmannilactone C is a natural product with potential biological activities.
Preparation of Metal-Fullerene Frameworks (MFFs)
Tert-butyl 3-hydroxypropionate can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) . MFFs are a type of material with unique properties that make them useful in various applications, including energy storage and catalysis.
Biological Activities
Derived compounds have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .
EPR Measurements Inside Living Cells
Sterically shielded nitroxides demonstrated much higher stability against chemical reduction to diamagnetic compounds with components of biological systems then their tetramethyl analogs did . The advantage of these reduction-resistant radicals over conventional tetramethyl-substituted nitroxides is especially obvious when they are used for EPR measurements inside living cells .
Functional Imaging Using MRI or EPRI Techniques
Pyrrolidine nitroxides with four ethyl groups (or three ethyl and one tert-butyl group) in the nearest environment of the nitroxide moiety demonstrated the highest resistance to reduction . These reduction-resistant radicals are especially useful in vivo for functional imaging using MRI or EPRI techniques .
Reduction Kinetics Study
The study of reduction kinetics is another application of “Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate”. The resistance to reduction of these compounds can be used to study the kinetics of reduction reactions .
Mechanism of Action
Target of Action
Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a complex organic compound Similar compounds have been used as building blocks in the synthesis of novel nicotinic acetylcholine receptor ligands .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been implicated in the modulation of nicotinic acetylcholine receptors, which play crucial roles in neurotransmission .
Pharmacokinetics
The compound’s hydrophilic nature due to the presence of a hydroxyl group might influence its absorption and distribution .
Result of Action
Similar compounds have been shown to enhance cognition by modulating the activity of nicotinic acetylcholine receptors .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under inert atmosphere at room temperature . Furthermore, the compound’s activity might be influenced by the pH and temperature of its environment.
properties
IUPAC Name |
tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSNIRHFBXQBTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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